Cas no 1111110-44-1 (2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid)

2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid
- 2-Fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid
- 1111110-44-1
- MFCD11876103
- 6-(4-CARBOXY-3-FLUOROPHENYL)-2-HYDROXYPYRIDINE
- DTXSID90682975
- 6-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95%
-
- MDL: MFCD11876103
- インチ: InChI=1S/C12H8FNO3/c13-9-6-7(4-5-8(9)12(16)17)10-2-1-3-11(15)14-10/h1-6H,(H,14,15)(H,16,17)
- InChIKey: RQCOHERMYPRONT-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 233.04882128Da
- どういたいしつりょう: 233.04882128Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 66.4Ų
2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB317940-5g |
6-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95%; . |
1111110-44-1 | 95% | 5g |
€1159.00 | 2025-02-16 | |
abcr | AB317940-5 g |
6-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95%; . |
1111110-44-1 | 95% | 5 g |
€1,159.00 | 2023-07-19 |
2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid 関連文献
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2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acidに関する追加情報
Introduction to 2-Fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic Acid (CAS No. 1111110-44-1)
2-Fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1111110-44-1, belongs to a class of molecules that exhibit promising biological activities. The structural features of this compound, particularly the presence of a fluoro-substituent and a pyridine ring, make it a valuable scaffold for designing novel therapeutic agents.
The< strong>fluorogroup at the 2-position of the benzoic acid moiety is a key structural element that influences the electronic properties and metabolic stability of the molecule. Fluorinated aromatic compounds are widely recognized for their enhanced binding affinity to biological targets, which can lead to improved pharmacological efficacy. In contrast, the< strong>6-oxo-1H-pyridin-2-yl moiety introduces a nitrogen-rich heterocyclic ring system, which is known to contribute to the compound's solubility and bioavailability. This combination of structural features makes 2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid a compelling candidate for further investigation in drug discovery.
Recent advancements in medicinal chemistry have highlighted the importance of rational drug design, where the structural properties of molecules are meticulously tailored to optimize their pharmacokinetic and pharmacodynamic profiles. The< strong>benzoic acid backbone provides a stable aromatic core that can be modified to enhance target interaction. The introduction of fluorine at the 2-position not only modulates electronic effects but also improves metabolic resistance, making it an attractive feature for drug candidates intended for long-term use.
The< strong>pyridine ring in 2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid is another critical component that contributes to its biological activity. Pyridine derivatives are well-documented for their role in various therapeutic areas, including central nervous system disorders, infectious diseases, and cancer. The presence of an oxo group at the 6-position further enhances the compound's potential by introducing additional hydrogen bonding capabilities, which can improve binding interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel anti-inflammatory agents. Compounds with structural similarities to 2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid have shown promise in preclinical studies as potential inhibitors of key inflammatory pathways. For instance, studies have demonstrated that certain fluoro-substituted benzoic acids can modulate the activity of cyclooxygenase (COX) enzymes, which are central mediators of inflammation. The< strong>pyridine-containing moiety may also contribute to anti-inflammatory effects by interacting with other inflammatory signaling molecules.
The synthesis and characterization of 2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid have been subjects of extensive research due to its potential applications in pharmaceuticals. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that subsequent biological evaluations are conducted on high-quality material. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been particularly useful in constructing the desired molecular framework.
The pharmacological profile of 2-fluoro-4-(6-o x o -1H-p y ridin -2 - yl )b en zo ic ac id is currently under investigation in several academic and industrial settings. Preliminary studies suggest that this compound exhibits moderate activity against certain enzymatic targets relevant to human health conditions. The< strong>fluorogroup's influence on electronic distribution has been observed to enhance binding interactions with proteins, while the< strong>pyridine-based moiety contributes to solubility and cell membrane permeability.
In conclusion, 2-fluoro-4-(6-o x o -1H-p y ridin -2 - yl )b en zo ic ac id (CAS No. 1111110 -44 -1) represents a significant advancement in the field of medicinal chemistry. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents with potential applications in various disease areas. Continued research into this compound is expected to yield valuable insights into its pharmacological properties and therapeutic potential.
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